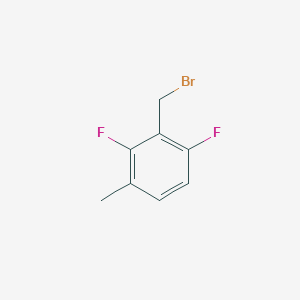

2,6-Difluoro-3-methylbenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFNXAURNLUMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378913 | |

| Record name | 2,6-Difluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-44-4 | |

| Record name | 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-methylbenzyl bromide: A Technical Guide for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview for the synthesis of 2,6-Difluoro-3-methylbenzyl bromide, a key building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and safe execution in a research and development setting.

Introduction and Strategic Overview

This compound is a fluorinated aromatic compound of significant interest due to the unique properties imparted by its substituents. The difluoro substitution on the benzene ring can enhance metabolic stability and binding affinity of derivative molecules, while the methyl group provides a point for further functionalization. The benzyl bromide moiety is a versatile handle for introducing the entire fragment into a larger molecule, typically via nucleophilic substitution reactions.

The synthesis of this target molecule hinges on the selective bromination of the benzylic methyl group of the precursor, 2,6-Difluoro-3-methyltoluene. The primary challenge lies in achieving high selectivity for benzylic bromination over aromatic bromination and avoiding over-bromination to the dibromo species. The most reliable and widely adopted method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[1][2][3][4]

The Starting Material: 2,6-Difluoro-3-methyltoluene

A robust synthesis begins with a well-characterized and pure starting material. 2,6-Difluoro-3-methyltoluene is a colorless liquid.[5] Its synthesis can be achieved through several routes, including the Halex process from 2,6-dichloro-3-methyltoluene or via a Balz-Schiemann reaction from a suitable aniline precursor.[6] For the purpose of this guide, we will assume the availability of high-purity 2,6-Difluoro-3-methyltoluene.

The Core Synthesis: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1][3] The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

Reaction Mechanism

The mechanism involves three key stages: initiation, propagation, and termination. A low concentration of molecular bromine (Br₂) is generated in situ from the reaction of NBS with trace amounts of HBr, which is a byproduct of the propagation step. This low and steady concentration of Br₂ is crucial for the selectivity of the reaction, as it favors radical abstraction at the benzylic position over electrophilic addition to the aromatic ring.[4]

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals, which then initiate the chain reaction.

-

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2,6-Difluoro-3-methyltoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Below is a diagram illustrating the propagation steps of the free-radical chain mechanism.

Caption: Key propagation steps in the free-radical bromination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Wohl-Ziegler reaction conditions. Researchers should perform their own optimization and safety assessments.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| 2,6-Difluoro-3-methyltoluene | 443-84-5 | 128.12 | 10.0 g (78.0 mmol) | Starting material, ensure high purity |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 14.6 g (82.0 mmol) | Recrystallize if colored |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.26 g (1.56 mmol) | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | Anhydrous. Note: Highly toxic, see below. |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | As needed | For quenching and washing |

| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | 158.11 | As needed | To remove excess bromine |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness. However, it is a known carcinogen and ozone-depleting substance. Safer alternatives such as acetonitrile or trifluorotoluene have been reported and should be considered.[1] The reaction may require optimization in these solvents.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Difluoro-3-methyltoluene (10.0 g, 78.0 mmol) and anhydrous carbon tetrachloride (200 mL).

-

Addition of Reagents: Add N-Bromosuccinimide (14.6 g, 82.0 mmol, 1.05 eq) and AIBN (0.26 g, 1.56 mmol, 0.02 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats at the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 100 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system such as hexanes/ethyl acetate).

-

Product Characterization

The final product, this compound, is a liquid.[7] Its identity and purity should be confirmed by standard analytical techniques:

-

¹H NMR: Expect a singlet for the benzylic protons (CH₂Br) around δ 4.5-4.7 ppm and signals for the aromatic protons and the methyl group in their respective regions.

-

¹⁹F NMR: Expect two signals for the two distinct fluorine atoms.

-

GC-MS: To confirm the molecular weight (221.04 g/mol ) and assess purity.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. It can cause severe skin burns and eye damage.[8] Avoid inhalation of dust and contact with skin and eyes.[8] It is also an oxidizer and should be kept away from combustible materials.[9]

-

Carbon Tetrachloride (CCl₄): Highly toxic, a suspected carcinogen, and harmful to the environment. Use only in a closed system or with extreme caution.

-

Benzyl Bromides: This class of compounds are potent lachrymators and are irritating to the skin, eyes, and respiratory system.[10] Handle with extreme care.

-

AIBN: Thermally unstable and can decompose vigorously upon heating. Store in a cool place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][10][11]

Conclusion

The synthesis of this compound is reliably achieved via the Wohl-Ziegler bromination of 2,6-Difluoro-3-methyltoluene. Careful control of reaction conditions, particularly the use of anhydrous solvents and a radical initiator, is key to obtaining high yields and selectivity. Due to the hazardous nature of the reagents and product, strict adherence to safety protocols is paramount. This guide provides a solid foundation for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available at: [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler reaction. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 2,6-Difluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

ChemBK. (2024). 2,6-DIFLUOROTOLUENE. ChemBK. Available at: [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Grokipedia. Available at: [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

-

ChemWhat. (2025). 2,6-Difluorotoluene CAS#: 443-84-5. ChemWhat. Available at: [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. PubChem. Available at: [Link]

-

ResearchGate. (2009). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. ResearchGate. Available at: [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Wohl-Ziegler Reaction [drugfuture.com]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. chemscience.com [chemscience.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of contemporary drug design. Fluorination can significantly enhance a compound's metabolic stability, modulate its physicochemical properties, and improve its binding affinity to biological targets. 2,6-Difluoro-3-methylbenzyl bromide, with its distinct substitution pattern, has emerged as a valuable synthon for introducing a difluoro-methyl-benzyl moiety into complex, biologically active molecules. This guide offers a deep dive into its chemical and physical characteristics, provides a detailed and practical synthesis protocol, explores its reactivity, and illuminates its applications in the synthesis of pharmaceutical agents.

Part 1: Physicochemical and Safety Profile of this compound

A fundamental understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting. This section outlines the key physicochemical data and safety information for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 261763-44-4 | [1][2][3][4] |

| Molecular Formula | C8H7BrF2 | [1][3] |

| Molecular Weight | 221.05 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Relative Density | 1.5 | [1] |

| Purity | ≥95% (typical) | |

| Boiling Point | Data not readily available; expected to be similar to analogous structures. | |

| Melting Point | Not applicable as it is a liquid at standard temperature and pressure. | [1] |

| Solubility | Readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is insoluble in water. |

Safety Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. Its primary hazards are detailed below.

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. |

| Toxicity | The toxicological properties have not been fully investigated. | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors. |

| Handling | Intended for professional research and manufacturing purposes only. | This compound is not intended for medical or consumer use.[5] |

It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Part 2: Synthesis and Reactivity

While specific peer-reviewed publications on the synthesis of this compound are scarce, a robust and reliable synthetic route can be extrapolated from well-established methods for the bromination of substituted toluenes. A detailed and highly relevant protocol is described in a patent for the synthesis of the structurally similar 2,6-difluorobenzyl bromide.[6]

Proposed Synthesis of this compound

The logical and most direct precursor for the synthesis of this compound is 2,6-difluoro-3-methyltoluene. The synthetic transformation involves a free-radical bromination of the benzylic methyl group.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Adapted from CN102070398A)

This protocol has been adapted for the synthesis of this compound and should only be undertaken by qualified chemists in a properly equipped laboratory.

Materials:

-

2,6-Difluoro-3-methyltoluene

-

Hydrobromic acid (40% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or another suitable organic solvent)

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Petroleum ether (eluent)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-difluoro-3-methyltoluene and the chosen organic solvent.

-

Add the 40% aqueous hydrobromic acid to the reaction mixture.

-

Under irradiation with a suitable light source (e.g., a tungsten lamp), commence the slow, dropwise addition of 30% hydrogen peroxide. The reaction is exothermic, and the rate of addition should be carefully controlled to maintain a gentle reflux.

-

Upon completion of the addition, continue to stir the reaction for several hours, monitoring the consumption of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium sulfite solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel column chromatography, eluting with petroleum ether, to obtain pure this compound.

Rationale for Experimental Choices:

-

Light or Heat: This provides the necessary energy to initiate the formation of bromine radicals, which are crucial for the propagation of the free-radical chain reaction.

-

HBr and H2O2: This reagent combination generates bromine in situ, presenting a safer and more economical alternative to the direct use of elemental bromine or N-bromosuccinimide (NBS).[6]

-

Sodium Sulfite Wash: This step is essential for quenching any unreacted bromine, preventing its release and ensuring a cleaner product.

-

Column Chromatography: This final purification step is critical for removing any unreacted starting material, byproducts, and impurities, resulting in a high-purity final product suitable for further synthetic applications.

Reactivity Profile

This compound is a potent electrophile, a characteristic primarily attributed to the labile benzylic bromide. The strong electron-withdrawing inductive effect of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

The predominant reaction pathway for this compound is nucleophilic substitution, which can proceed via either an SN1 or SN2 mechanism, the prevalence of which is dictated by the specific reaction conditions and the nature of the nucleophile.

Figure 2. Nucleophilic substitution mechanisms for this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The paramount importance of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The introduction of the difluoro-methyl-benzyl moiety can bestow advantageous properties upon a drug candidate.

Case Study: A Pathway to Rufinamide Analogues

While the direct use of this compound in the synthesis of the marketed antiepileptic drug Rufinamide is not explicitly documented, its close structural analog, 2,6-difluorobenzyl bromide, is a pivotal intermediate in its manufacture.[6] The synthesis of Rufinamide involves the reaction of 2,6-difluorobenzyl azide with a suitable propiolamide, followed by a copper-catalyzed "click" chemistry cycloaddition. The requisite azide is readily prepared from 2,6-difluorobenzyl bromide.

This established synthetic route strongly suggests that this compound can be effectively employed to synthesize novel analogues of Rufinamide. The introduction of the additional methyl group on the phenyl ring could potentially modulate the drug's pharmacokinetic or pharmacodynamic profile, offering a new avenue for drug optimization.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | CAS:261763-44-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | 261763-44-4 [amp.chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the bromomethyl group and a methyl group, imparts distinct chemical reactivity and makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this reagent a key component in the design of modern drug candidates.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, handling and safety precautions, and its applications in research and development.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.05 g/mol .[1] While specific experimental data for some of its physical properties are not widely published, data from suppliers and analogous compounds provide a good understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 261763-44-4 | [1] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.05 g/mol | |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not reported; expected to be similar to related compounds like 3-methylbenzyl bromide (185 °C @ 340 mmHg) | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water. |

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a bromomethyl group at position 1.

The presence of the benzylic bromide makes the compound highly reactive towards nucleophilic substitution reactions. The carbon of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. The fluorine atoms at the ortho positions have a significant impact on the reactivity. They are strongly electron-withdrawing, which can influence the stability of reaction intermediates.

A common reaction of benzyl bromides is the Sₙ2 reaction with various nucleophiles. The general mechanism is as follows:

Caption: General Sₙ2 reaction of a benzyl bromide.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding toluene derivative, 2,6-difluoro-3-methyltoluene. A common method for the bromination of the benzylic position is through a free radical substitution reaction.[2][3]

Experimental Protocol: Free Radical Bromination

This protocol is based on established methods for the benzylic bromination of toluene derivatives.[2][4]

Materials:

-

2,6-Difluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-methyltoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm. The aromatic protons will appear as a multiplet in the region of 6.8-7.2 ppm. The methyl protons (-CH₃) will be a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine showing characteristic splitting patterns due to C-F coupling. The methyl carbon will be observed around 15-20 ppm.

-

IR Spectroscopy: The infrared spectrum of the related 2-fluoro-3-methylbenzyl bromide shows characteristic peaks for C-H stretching of the aromatic ring and the methyl/methylene groups, as well as C-F and C-Br stretching vibrations.[5] We can expect similar characteristic absorptions for this compound.

-

Mass Spectrometry: The mass spectrum of the related 2-fluoro-3-methylbenzyl bromide shows a molecular ion peak corresponding to its molecular weight.[5] For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom to form the 2,6-difluoro-3-methylbenzyl cation at m/z 141.

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical research and development:

-

Medicinal Chemistry: As a building block for the synthesis of fluorinated drug candidates. The difluorobenzyl moiety can be incorporated into various molecular scaffolds to improve their pharmacological properties.[6]

-

Organic Synthesis: It serves as a versatile electrophile for the introduction of the 2,6-difluoro-3-methylbenzyl group into a wide range of organic molecules through reactions with nucleophiles such as amines, alcohols, thiols, and carbanions.

-

Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal and chemical stability of polymers and other materials.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. Based on the safety data for closely related compounds such as 2,6-difluorobenzyl bromide, it is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tearing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge should be used.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[8] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and highly reactive chemical intermediate with significant potential in the synthesis of advanced materials and pharmaceuticals. Its unique structural features, particularly the presence of two ortho-fluorine atoms, make it a valuable tool for researchers and scientists in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

-

Chen, H., Shen, L., & Lin, Y. (n.d.). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Taylor & Francis Online. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of substituted benzal and benzyl bromides.

- Google Patents. (n.d.). Preparation method of benzyl bromide.

-

Chegg. (2018, April 24). Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Facile Synthesis of Substituted Benzyl Selenocyanates. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciSpace. (n.d.). Top 14 papers published in the topic of Benzyl bromide in 1990. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

-

ScienceDirect. (1983, May 1). Self-termination and electronic spectra of substituted benzyl radicals in solution. Chemical Physics Letters, 97(1), 59-63. Retrieved from [Link]

-

T3DB. (2009, June 22). Benzyl bromide (T3D1776). Retrieved from [Link]

-

ScienceDirect. (n.d.). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Tetrahedron Letters. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet Benzyl bromide MSDS. Retrieved from [Link]

-

National Institutes of Health. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,6-difluorobenzyl bromide.

-

Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-difluoro-3-methoxybenzyl bromide (C8H7BrF2O). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzyl bromide (C8H7BrF2O). Retrieved from [Link]

-

Veeprho. (n.d.). 3-Methylbenzyl Bromide | CAS 620-13-3. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 4. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 5. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.no [fishersci.no]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Crystallography of 2,6-Difluoro-3-methylbenzyl bromide

A Whitepaper for Advanced Research and Pharmaceutical Development

Abstract

2,6-Difluoro-3-methylbenzyl bromide is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. As a versatile building block, its precise three-dimensional structure dictates its reactivity and suitability for incorporation into complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the methodologies required for a complete structural elucidation of this compound, from synthesis and single-crystal growth to detailed X-ray crystallographic analysis. By integrating established protocols with expert insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons.

Introduction: The Significance of Fluorinated Benzyl Halides in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability.[1] The 2,6-difluoro substitution pattern on a benzyl ring, in particular, is a privileged motif found in several therapeutic agents. For instance, the closely related compound 2,6-difluorobenzyl bromide is a key intermediate in the synthesis of Rufinamide, an antiepileptic drug, and has been utilized in the development of potent RORγt inverse agonists for treating inflammatory diseases.[2][3][4]

Understanding the precise solid-state structure of building blocks like this compound (C₈H₇BrF₂, CAS No. 261763-44-4) is not merely an academic exercise.[5] The conformation, bond angles, and intermolecular interactions in the crystalline state provide critical insights that can inform reaction design, predict solid-state properties of downstream compounds, and guide the development of stable pharmaceutical formulations. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this information, offering unambiguous determination of the molecular structure.[6][7]

This guide details the necessary steps to achieve a full crystallographic characterization of this compound, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Purification

The synthesis of this compound proceeds via a free-radical bromination of the corresponding toluene precursor, 2,6-difluoro-3-methyltoluene. This reaction is a well-established method for benzylic halogenation.[8]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,6-difluoro-3-methyltoluene in a dry, inert solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Bromination: Heat the mixture to reflux. Slowly add N-bromosuccinimide (NBS) portion-wise. The reaction should be carried out under irradiation with a UV or a high-wattage visible light lamp to facilitate the homolytic cleavage of the bromine source and initiate the radical chain reaction.[9]

-

Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic filtrate sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.[2]

Causality Behind Choices: The use of NBS over elemental bromine provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination. The light source is critical for initiating the radical process, while purification by chromatography is essential to remove any unreacted starting material or over-brominated side products, as sample purity is paramount for successful crystal growth.[10]

Crystal Growth Methodologies

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. For an organic compound like this compound, several methods can be employed.

Experimental Protocol: Single Crystal Growth

-

Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized compound is >99% by ¹H NMR, ¹³C NMR, and GC-MS.

-

Solvent Screening: Screen a range of solvents in which the compound is moderately soluble.[10] Good candidates often include hexane, ethanol, isopropanol, ethyl acetate, and dichloromethane, or binary mixtures thereof.

-

Method 1: Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[10]

-

Cover the vial with a cap containing a few pinholes or with parafilm and puncture it with a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

-

Method 2: Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it into a dewar flask filled with warm water or an insulated container to allow for very slow cooling to room temperature.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove a well-defined single crystal using a nylon loop and immediately mount it on the goniometer head of the diffractometer.

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to crystallographic analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]

Experimental Protocol: Data Collection and Structure Refinement

-

Mounting and Centering: Mount the selected crystal on the diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion of the atoms and protect the crystal from radiation damage.

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern diffractometers use high-intensity X-ray sources (e.g., Mo Kα or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and an absorption correction is applied.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Analysis of Crystallographic Data

The refined crystal structure provides a wealth of information. Even without a pre-existing structure for this specific molecule, we can anticipate the key parameters to analyze based on related structures.[11][12][13]

Key Structural Parameters and Interpretation

The final output of a crystallographic study is a set of atomic coordinates that define the molecule's structure and its arrangement in the crystal lattice. This data is best summarized in tables for clarity.

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Value | Significance |

| Empirical Formula | C₈H₇BrF₂ | Confirms the chemical composition of the crystal. |

| Formula Weight | 221.05 g/mol | Used for density calculations. |

| Crystal System | Monoclinic (example) | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c (example) | Defines the symmetry operations within the unit cell.[13] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Volume (V) | ų | Volume of the unit cell. |

| Z | 4 (example) | Number of molecules per unit cell. |

| Calculated Density | g/cm³ | Theoretical density based on the unit cell volume and contents. |

| Final R indices | R1, wR2 | Indicators of the agreement between the model and the experimental data. |

| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |

Table 2: Key Intramolecular Geometric Parameters (Hypothetical Data)

| Bond/Angle | Length (Å) / Angle (°) | Interpretation |

| C(aryl)-C(benzyl) | ~1.51 | Standard sp²-sp³ carbon-carbon bond length. |

| C(benzyl)-Br | ~1.95 | The length of this bond indicates its strength and reactivity. |

| C(aryl)-F | ~1.35 | Typical aromatic C-F bond length. |

| C(aryl)-C(benzyl)-Br | ~110° | The bond angle around the benzylic carbon. |

| Torsion Angle | C(aryl)-C(aryl)-C(benzyl)-Br | Defines the conformation of the bromomethyl group relative to the aromatic ring, which is critical for its interaction with binding sites. |

Intermolecular Interactions and Crystal Packing

The analysis should extend beyond a single molecule to how molecules pack in the crystal lattice. For fluorinated compounds, non-classical interactions like C-H···F hydrogen bonds and halogen bonds (C-Br···X) can play a significant role in stabilizing the crystal structure. Identifying these interactions helps in understanding the solid-state behavior and can be relevant for polymorphism studies in drug development.

Logical Flow for Data Analysis

Caption: From raw data to structural interpretation.

Conclusion: Implications for Drug Development

A full crystallographic analysis of this compound provides the definitive molecular structure required for rational drug design. This foundational knowledge allows medicinal chemists to:

-

Understand Reactivity: The precise bond lengths and angles of the bromomethyl group inform its reactivity as an electrophile in nucleophilic substitution reactions.[14]

-

Guide Molecular Modeling: The experimentally determined conformation serves as a low-energy starting point for computational studies, improving the accuracy of docking simulations and structure-activity relationship (SAR) analysis.

-

Predict Solid-State Properties: Understanding the crystal packing and intermolecular forces can aid in predicting and controlling the solid-state properties (e.g., solubility, stability, polymorphism) of more complex APIs derived from this building block.

By following the rigorous experimental and analytical pathways detailed in this guide, researchers can unlock the full potential of this compound as a high-value synthon in the development of next-generation therapeutics.

References

- Vertex AI Search. (2026). 2, 6-Difluoro-3-methylbenzyl bromide, min 95%, 1 gram.

- CORE. (n.d.). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data.

- MDPI. (n.d.). Syntheses and Crystal Structures of Benzyl Substituted Thiazolidin-2-cyanamide Derivatives.

- J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.

- Cambridge University Press. (2012). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data.

- Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Wikipedia. (n.d.). Benzyl bromide.

- Chem-Impex. (n.d.). 2,6-Difluorobenzyl bromide.

- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

- PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.

- PrepChem.com. (n.d.). Preparation of 2-methylbenzyl bromide.

- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. How To [chem.rochester.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. chemimpex.com [chemimpex.com]

Spectroscopic Signature of 2,6-Difluoro-3-methylbenzyl bromide: A Predictive and Interpretive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for more complex molecules in agrochemical and pharmaceutical research. The precise structural elucidation of such compounds is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's structure.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a bromomethyl group. The strategic placement of these substituents dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: A 2D representation of the molecular structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms. The analysis is based on predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectrum is predicted to be recorded in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | ~ 4.6 - 4.8 | s | - |

| Aromatic-H | ~ 7.1 - 7.3 | t | ~ 8.0 - 9.0 (JH-F) |

| Aromatic-H | ~ 6.8 - 7.0 | t | ~ 8.0 - 9.0 (JH-F) |

| -CH₃ | ~ 2.3 - 2.5 | s | - |

Interpretation:

-

-CH₂Br Protons: The two protons of the bromomethyl group are expected to appear as a singlet in the range of 4.6 - 4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The absence of coupling to neighboring protons results in a singlet.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms. The proton at position 5 is expected to be a triplet due to coupling with the two adjacent fluorine atoms at positions 2 and 6. The proton at position 4 will also likely appear as a triplet for the same reason. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield.

-

-CH₃ Protons: The three protons of the methyl group are predicted to appear as a singlet around 2.3 - 2.5 ppm. The absence of adjacent protons leads to a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, and the presence of fluorine will lead to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-Br (-CH₂Br) | ~ 30 - 35 | - |

| C-F (C2, C6) | ~ 160 - 165 | d, ¹JC-F ≈ 240 - 250 |

| C-CH₃ (C3) | ~ 120 - 125 | t, ²JC-F ≈ 20 - 25 |

| C-H (C4, C5) | ~ 115 - 125 | t, ²JC-F ≈ 20 - 25 |

| C-CH₂Br (C1) | ~ 110 - 115 | t, ²JC-F ≈ 20 - 25 |

| -CH₃ | ~ 15 - 20 | - |

Interpretation:

-

Aromatic Carbons: The two carbons directly bonded to fluorine (C2 and C6) are expected to have the most downfield chemical shifts in the aromatic region (160 - 165 ppm) and will appear as doublets due to a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also exhibit coupling to the fluorine atoms, typically appearing as triplets or doublet of doublets with smaller coupling constants.

-

Benzylic Carbon (-CH₂Br): This carbon is expected to appear around 30-35 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon should have a chemical shift in the range of 15-20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1250 - 1100 | C-F stretch |

| 700 - 600 | C-Br stretch |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and bromomethyl groups.

-

C=C Stretching: Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption band for the C-Br stretch is anticipated in the lower frequency region of the spectrum (700-600 cm⁻¹).

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 220/222 | Molecular ion (M⁺) peak, showing the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 141 | [M - Br]⁺, loss of a bromine atom to form the stable 2,6-difluoro-3-methylbenzyl cation |

| 113 | Further fragmentation of the benzyl cation |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these two peaks should be approximately 1:1.

-

Major Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical to form the highly stable 2,6-difluoro-3-methylbenzyl cation at m/z 141. This fragment is likely to be the base peak in the spectrum. Further fragmentation of this cation would lead to other smaller fragments.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. While experimental data is not currently available in the public domain, these predictions, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the structural verification of this compound. Researchers and scientists working with this molecule can use this guide as a reference for interpreting their own experimental data and ensuring the identity and purity of their materials.

References

-

Spectral data for analogous compounds were referenced from publicly available databases such as the NIST Chemistry WebBook and commercial supplier websites. Due to the predictive nature of this guide, direct citations for the non-existent experimental data of the title compound are not applicable.

-

NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Difluoro-3-methylbenzyl bromide

Foreword: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. 2,6-Difluoro-3-methylbenzyl bromide emerges as a particularly valuable reagent in this context. Its trifunctionalized aromatic ring offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its reactivity, stability, and practical applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic halide. The presence of two ortho-fluorine atoms to the benzylic carbon and a meta-methyl group significantly influences its electronic and steric properties, which in turn dictate its reactivity and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 76 °C at 3 mmHg | [2] |

| CAS Number | 261763-44-4 | [1] |

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets, and the methyl protons will be a singlet at around 2.3 ppm. The spectrum for the closely related 2,6-difluorobenzyl bromide shows the benzylic protons at approximately 4.7 ppm in CDCl₃.[3][4]

-

¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 25-35 ppm. The aromatic carbons will appear in the aromatic region, with the fluorine substitution causing characteristic C-F couplings.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Reactivity Profile: A Tale of Two Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile.[5][6][7][8]

The Duality of Sₙ1 and Sₙ2 Pathways

The transition state of a nucleophilic substitution reaction on a benzylic system is influenced by the stability of the potential benzylic carbocation.

-

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. The presence of electron-donating groups on the aromatic ring can stabilize this carbocation, favoring an Sₙ1 mechanism.

-

Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Steric hindrance around the reaction center can slow down or prevent an Sₙ2 reaction.[9]

For this compound, the two ortho-fluorine atoms are strongly electron-withdrawing, which destabilizes the benzylic carbocation. This destabilization disfavors a pure Sₙ1 mechanism. The meta-methyl group is weakly electron-donating but its effect is less pronounced. Therefore, it is anticipated that the reactions of this compound will predominantly proceed through an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism .

Practical Applications in Synthesis

The electrophilic nature of the benzylic carbon makes this compound a versatile reagent for introducing the 2,6-difluoro-3-methylbenzyl moiety into a variety of molecules.

Williamson Ether Synthesis:

This classic reaction can be used to form ethers by reacting an alkoxide with this compound. The reaction proceeds via an Sₙ2 mechanism.[10][11][12][13][14]

Experimental Protocol: Synthesis of a Benzyl Ether

-

Alkoxide Formation: Dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Rufinamide:

This compound is a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[15][16][17][18][19] The synthesis involves an initial nucleophilic substitution with an azide, followed by a cycloaddition and amidation.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic bromide, it is susceptible to degradation under certain conditions.

Thermal Stability

Hydrolytic Stability

In the presence of water, this compound can undergo hydrolysis to form the corresponding benzyl alcohol. The rate of hydrolysis will be dependent on the pH and temperature. Under neutral conditions, the reaction is likely to be slow, but it will be accelerated by both acidic and basic conditions. The hydrolysis of the related 2,6-difluorobenzonitrile has been studied at high temperatures.[21]

Photochemical Stability

Benzylic bromides can be sensitive to light. Photochemical energy can promote the homolytic cleavage of the C-Br bond, leading to the formation of a benzylic radical. This can initiate a variety of radical-mediated side reactions. Therefore, it is advisable to store the compound in a light-protected container (e.g., an amber bottle). Photochemical benzylic bromination is a known synthetic method, highlighting the susceptibility of the benzylic position to radical reactions under UV irradiation.[22]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5][23] It can cause severe skin burns and eye damage.[5][7][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local and national regulations for the disposal of chemical waste.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is governed by the interplay of electronic and steric effects of the fluoro and methyl substituents, leading to a preference for Sₙ2 or borderline Sₙ1/Sₙ2 reaction pathways. While it is a reactive molecule requiring careful handling and storage, its ability to introduce the fluorinated benzyl moiety makes it an indispensable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. Croatica Chemica Acta, 94(3), 185-189. [Link]

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Hrčak. [Link]

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. [Link]

-

Novartis AG. (2013). Improved process for the preparation of rufinamide. EP 2640711 B1. [Link]

- Xi'an Jiaotong University. (2014). Synthesis process of rufinamide. CN 103539750 A.

-

MSN Laboratories Limited. (2011). An Improved Process For Preparation Of Rufinamide. Indian Patent Application 2011/MUM/02190. [Link]

-

University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

- Shanghai Institute of Pharmaceutical Industry. (2011). Preparation method of 2,6-difluorobenzyl bromide. CN 102070398 A.

-

Jamison, C. R., et al. (2017). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. ACS Catalysis, 7(10), 7145-7149. [Link]

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Jamison, T. F., et al. (2012). Continuous Flow Total Synthesis of Rufinamide. Organic Letters, 14(23), 6092-6095. [Link]

-

University of Scranton. (n.d.). 12. The Williamson Ether Synthesis. [Link]

-

El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (2024). Nucleophilic Substitution Reactions. King Saud University. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]

-

Wu Jing Chemical Database. (n.d.). This compound structural formula. [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. [Link]

-

Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 235-241. [Link]

-

Hammond, G. B., & Xu, B. (2011). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Journal of Fluorine Chemistry, 132(11), 933-937. [Link]

-

Fallis, A. G., et al. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(2), M1223. [Link]

-

NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. [Link]

-

Zhang, J., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 20(4), 748-753. [Link]

-

Beier, P., & Pastyrik, J. (2012). Nucleophilic and Electrophilic Substitutions of Difluoropropargyl Bromides. The Journal of Organic Chemistry, 77(17), 7499-7508. [Link]

-

Hammond, G. B., & Xu, B. (2011). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Beilstein Journal of Organic Chemistry, 7, 1247-1251. [Link]

-

Britton, J., et al. (2017). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 15(34), 7206-7210. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 3-18. [Link]

-

Ruifu Chemical. (n.d.). 2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC). [Link]

-

U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

PubChemLite. (n.d.). 2,6-difluoro-3-methoxybenzyl bromide (C8H7BrF2O). [Link]

-

Oakwood Chemical. (n.d.). 2,3-Difluoro-4-methylbenzyl bromide. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. basechem.org [basechem.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. CN103539750A - Synthesis process of rufinamide - Google Patents [patents.google.com]

- 17. An Improved Process For Preparation Of Rufinamide [quickcompany.in]

- 18. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Procurement and Quality Control of 2,6-Difluoro-3-methylbenzyl bromide for Advanced Research Applications

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, purchasing, and quality verification of 2,6-Difluoro-3-methylbenzyl bromide (CAS No. 261763-44-4). As a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, ensuring the identity, purity, and timely availability of this reagent is paramount to the success of research endeavors.

Introduction to this compound: A Versatile Reagent in Modern Synthesis

This compound is a substituted aromatic halide valued for its utility in introducing the 2,6-difluoro-3-methylbenzyl moiety into a target molecule. This functional group is of particular interest in medicinal chemistry as the fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, bioavailability, and binding affinity. Its application spans the synthesis of a wide array of biologically active compounds, making it a crucial intermediate in drug discovery pipelines.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Commercial Suppliers and Sourcing Strategy

The procurement of high-quality this compound begins with identifying reputable commercial suppliers. The following table provides a comparative overview of established vendors known for providing this reagent, though availability and specifications are subject to change. It is crucial to verify the current details on the suppliers' websites.

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Fluorochem | F005759 | ≥95% | 250 mg, 1 g, 5 g | Offers a range of pack sizes suitable for research and development.[1] |

| Oakwood Chemical | 005758 | Not specified | 250 mg | Specializes in fluorinated compounds and other specialty chemicals.[2] |

| Huateng Pharma | 2024742 | 96% | Inquire for packaging | A supplier of pharmaceutical intermediates, often catering to larger scale needs. |

| Biosynth | B-2785 | ≥95% | 1 g, 5 g | Provides a range of research chemicals and custom synthesis services. |

A Practical Guide to Purchasing this compound

The acquisition of specialty chemicals like this compound requires a systematic approach to ensure safety, quality, and regulatory compliance. The following workflow outlines key considerations for researchers and procurement managers.

Caption: A structured workflow for the procurement of specialty research chemicals.

Defining Research Needs and Hazard Assessment

Before initiating a purchase, clearly define the required purity and quantity for your experimental work.[3][4] Purchasing the minimum necessary volume reduces waste and minimizes storage hazards.[5] A thorough review of the Safety Data Sheet (SDS) is mandatory to understand the handling, storage, and disposal requirements.[6][7][8] this compound is a corrosive and lachrymatory substance, necessitating the use of appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handling within a chemical fume hood.[6][7]

Supplier Evaluation and Selection

When selecting a supplier, consider factors beyond price. A supplier's reputation, access to comprehensive technical data (such as a Certificate of Analysis - COA), and responsive customer service are critical.[3] Always request a COA for the specific lot you are purchasing to verify its purity and identity.

Regulatory Compliance and Documentation

Ensure that the purchase and use of this compound comply with all institutional and governmental regulations.[5] Maintain meticulous records of the purchase, receipt, and usage of the chemical as part of your laboratory's chemical inventory system.

Quality Control and In-House Verification

While suppliers provide a COA, it is best practice, particularly for critical applications in drug development, to perform in-house quality control to confirm the identity and purity of the received material. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.[9][10]

Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an effective method for confirming the structure of this compound and identifying impurities.[11]

Objective: To verify the chemical structure and estimate the purity of a commercial sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.

-